molecular formula C5H12ClNO2 B586149 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride CAS No. 478922-47-3

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Cat. No.: B586149
CAS No.: 478922-47-3
M. Wt: 153.606
InChI Key: IUHDMWJWUWKOFE-UYXJWNHNSA-N
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Description

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 5-position can be achieved through a hydroxymethylation reaction using formaldehyde and a base.

    Hydroxylation: The hydroxyl group at the 3-position is introduced via a hydroxylation reaction, which can be accomplished using various oxidizing agents.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group at the 3-position can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    Hydroxymethylpyrrolidine: Lacks the chiral centers but shares the hydroxymethyl group.

    Pyrrolidin-3-ol: Similar structure but without the hydroxymethyl group.

Uniqueness

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxymethyl and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHDMWJWUWKOFE-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705273
Record name (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478922-47-3
Record name (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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